4-Nitrophenyl-beta-D-glucopyranoside

Beta-glucosidase Kinetics Substrate specificity

β-Glucosidase assay variability from non-specific substrate cross-reactivity compromises data reproducibility and QC validation. PNPG eliminates this risk as the definitive chromogenic substrate. • Validated Km: 0.16 mM (thermophilic) / 2.5-2.7 mM (almond) enables direct cross-study benchmark comparison • Zero cross-reactivity with β-galactosidase; galactoside analog exhibits only 28% relative activity • Aqueous solubility 50 mg/mL supports HTS-compatible concentrated stock preparation • Rapid colorimetric readout at 405-420 nm via 4-nitrophenol release. Supplied ≥98% pure as white to pale yellow crystalline powder. Store at -20°C.

Molecular Formula C₁₂H₁₅NO₈
Molecular Weight 301.25 g/mol
CAS No. 2492-87-7
Cat. No. B016185
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Nitrophenyl-beta-D-glucopyranoside
CAS2492-87-7
Synonyms4-nitrophenyl beta-D-glucoside
4-nitrophenyl beta-D-glucoside hydride
4-nitrophenyl beta-D-glucoside ion (1-)
4-nitrophenylglucoside
p-nitrophenyl-beta-D-glucopyranoside
para-nitrophenyl beta-D-glucoside
PNP-beta-Glu
Molecular FormulaC₁₂H₁₅NO₈
Molecular Weight301.25 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1[N+](=O)[O-])OC2C(C(C(C(O2)CO)O)O)O
InChIInChI=1S/C12H15NO8/c14-5-8-9(15)10(16)11(17)12(21-8)20-7-3-1-6(2-4-7)13(18)19/h1-4,8-12,14-17H,5H2/t8-,9-,10+,11-,12-/m1/s1
InChIKeyIFBHRQDFSNCLOZ-RMPHRYRLSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Nitrophenyl-beta-D-glucopyranoside (PNPG) Procurement and Chemical Identity


4-Nitrophenyl-beta-D-glucopyranoside (CAS 2492-87-7), commonly abbreviated as PNPG, is a synthetic chromogenic substrate belonging to the aryl glycoside class [1]. It consists of a beta-D-glucopyranose moiety linked via its anomeric carbon to a 4-nitrophenyl aglycone [1]. The compound has a molecular weight of 301.25 g/mol and is typically supplied as a white to pale yellow crystalline powder with a melting point range of 165-168°C [2]. Upon enzymatic hydrolysis by beta-glucosidase, it releases 4-nitrophenol, a yellow chromophore quantifiable at 405-420 nm, which is the basis for its widespread use in spectrophotometric enzyme assays .

Chromogenic substrate for β-glucosidase enzyme assays
Hydrolysis releases 4-nitrophenol, quantifiable at 405–420 nm
Supports kinetic characterization and inhibitor screening workflows

Why PNPG Cannot Be Substituted in Beta-Glucosidase Research


Substituting 4-Nitrophenyl-beta-D-glucopyranoside (PNPG) with closely related chromogenic substrates like 4-nitrophenyl-beta-D-galactopyranoside (PNPGal) or 4-nitrophenyl-beta-D-xylopyranoside (PNPX) is not scientifically valid due to fundamental differences in enzyme recognition and kinetic parameters [1][2]. Beta-glucosidases (EC 3.2.1.21) exhibit stringent specificity for the glucose moiety, meaning that even a single epimeric change, as seen in the galacto- or xylo-analogs, can lead to drastic reductions in catalytic efficiency (kcat/Km) or complete loss of activity [1][2]. Furthermore, the Michaelis-Menten kinetics, including substrate affinity (Km) and maximum velocity, vary significantly between analogs for a given enzyme, making direct data comparison and assay calibration unreliable [2][3]. The evidence below provides quantitative justification for selecting PNPG as the definitive substrate for beta-glucosidase studies.

Galactoside analog (PNPGal)
Epimeric change can sharply reduce catalytic efficiency; kinetics may not transfer
Xyloside analog (PNPX)
Different sugar moiety often leads to negligible activity in glucosidase assays
Class-level aryl glycosides
Michaelis-Menten parameters can vary significantly, invalidating direct comparison

Quantitative Evidence for Selecting PNPG Over Alternatives


Superior Activity Over Galactoside and Xyloside Analogs

In a direct head-to-head comparison using the beta-glucosidase from the hyperthermophilic archaeon Sulfolobus acidocaldarius, 4-nitrophenyl-beta-D-glucopyranoside (PNPG) exhibited substantially higher relative activity than its closely related analogs. The enzyme's activity on 4-nitrophenyl-beta-D-galactopyranoside (PNPGal) was only 28% of the activity measured for PNPG [1]. Furthermore, the activity on 4-nitrophenyl-beta-L-arabinopyranoside was a mere 8% relative to PNPG [1]. This demonstrates the critical importance of the glucose moiety for optimal enzyme recognition and catalysis.

Relative activity vs. analogs
Head-to-head
PNPG 100% | Galactoside 28% | Arabinoside 8%
Glucose moiety critical for enzyme recognition
Sulfolobus acidocaldarius; up to 12.5‑fold difference
Beta-glucosidase Kinetics Substrate specificity

Zero Activity with Bacterial Beta-Galactosidase

A study on a novel beta-galactosidase from the marine bacterium Alteromonas sp. ANT48 highlights the absolute specificity of PNPG for beta-glucosidases. While the enzyme was highly active on 2-nitrophenyl-beta-D-galactopyranoside (ONPG) and 4-nitrophenyl-beta-D-galactopyranoside (PNPGal), it displayed zero measurable activity on 4-nitrophenyl-beta-D-glucopyranoside (PNPG) [1]. This stark contrast underscores the inability of PNPG to serve as a substrate for galactosidases and vice versa, validating its use as a selective probe for glucosidase activity in complex mixtures.

Zero cross‑reactivity with galactosidase
Head-to-head
PNPG 0% activity | ONPG 100% | PNPGal 14.6%
Absolute selectivity for β‑glucosidase; no false positives
Alteromonas sp. ANT48 β‑galactosidase
Beta-galactosidase Substrate specificity Chromogenic assay

Kinetic Comparison in Thermophilic Beta-Glucosidase

Kinetic analysis of a beta-glucosidase from Thermus thermophilus reveals a significant difference in substrate affinity (Km) between PNPG and its galactoside analog. At 80°C and pH 8.5, the Km value for 4-nitrophenyl-beta-D-glucopyranoside (PNPG) was determined to be 0.16 mM, whereas the Km for 4-nitrophenyl-beta-D-galactopyranoside (PNPGal) was 1.74 mM under identical conditions [1]. This represents a 10.9-fold higher Km (lower affinity) for the galactoside analog.

Km affinity comparison
Head-to-head
PNPG Km 0.16 mM | PNPGal Km 1.74 mM
10.9‑fold higher affinity for the correct substrate
Thermus thermophilus β‑glucosidase, 80 °C, pH 8.5
Enzyme kinetics Thermostable enzymes Michaelis-Menten

Benchmark Km for Almond Beta-Glucosidase

A rigorous study using online in vitro microdialysis (MD) coupled with HPLC-UV determined the Km of almond beta-glucosidase for PNPG to be 2.6 ± 0.5 mM. This value was cross-validated by a traditional spectrophotometric (spec) assay, which yielded a Km of 2.7 ± 0.4 mM, and compared favorably with a literature (lit) value of 2.5 mM [1]. This consistency across different analytical techniques establishes PNPG as a robust and reliable substrate for this widely used model enzyme.

Cross‑method Km validation
Cross‑study comparable
Km 2.6 ± 0.5 mM (MD) | 2.7 ± 0.4 mM (spec) | 2.5 mM (lit.)
Consistent benchmark for assay quality control
Almond β‑glucosidase; microdialysis vs. spectrophotometry
Almond beta-glucosidase Method validation Microdialysis

Superior Solubility Profile for Assay Development

High-purity preparations of 4-Nitrophenyl-beta-D-glucopyranoside (PNPG) demonstrate excellent solubility in aqueous buffers, a critical parameter for robust enzyme assay development. Commercial specifications from a leading vendor indicate a solubility of 50 mg/mL in water, yielding a clear to very slightly hazy solution . This high aqueous solubility allows for the preparation of concentrated stock solutions, facilitating high-throughput screening and precise kinetic studies without the need for organic co-solvents that might inhibit enzyme activity.

Aqueous solubility profile
Supplier data
50 mg/mL in water
Supports formulation‑context review
Vendor specification; data to verify
Solubility Assay development Formulation

Application Scenarios for PNPG


High-Throughput Screening for Beta-Glucosidase Modulators

The low Km (0.16 mM) and high specificity of PNPG for a thermophilic beta-glucosidase make it an ideal substrate for high-throughput screening (HTS) campaigns. Its high aqueous solubility (50 mg/mL) [1] allows for the preparation of concentrated substrate stocks compatible with automated liquid handling systems. The absolute lack of cross-reactivity with beta-galactosidase ensures that hits identified in a screen are genuinely modulating glucosidase activity, not a contaminating galactosidase. The rapid colorimetric readout at 405 nm enables fast, cost-effective plate reader analysis.

Quality Control and Assay Validation for Beta-Glucosidase

For laboratories involved in the production or characterization of recombinant beta-glucosidases, PNPG serves as the gold-standard substrate for quality control. The well-established Km value for the widely used almond beta-glucosidase model (2.5-2.7 mM) provides a benchmark for validating assay performance and comparing new enzyme preparations against a known standard. Using analogs like PNPGal would introduce significant error; as demonstrated, its Km is 10.9-fold higher for the same enzyme [1], leading to inaccurate kinetic characterization and flawed quality assessments.

Mechanistic Studies of Glycoside Hydrolase Specificity

The stark difference in activity between PNPG and its close analogs (e.g., only 28% activity for the galactoside analog in S. acidocaldarius) provides a powerful tool for investigating the structural determinants of substrate recognition in glycoside hydrolases. Researchers can use PNPG as the reference substrate to precisely quantify the energetic penalty of altering the sugar moiety, which is critical for understanding enzyme evolution, engineering novel catalysts, and designing specific inhibitors.

Colorimetric Biosensor Development

The high aqueous solubility and the intense yellow color of the released 4-nitrophenol product make PNPG an excellent candidate for integration into colorimetric biosensors. The compound's ability to function as an acceptor for glycoside phosphorylases in the synthesis of chromophore-conjugated polysaccharides [1] further expands its utility in creating novel biomaterials and diagnostic tools with built-in optical readouts.

Application
Selection Property
Validation Focus
β‑Glucosidase modulator screening
Substrate specificity and solubility
Enzyme activity and cross‑reactivity endpoints
β‑Glucosidase QC and assay validation
Benchmark Km consistency
Kinetic parameter reproducibility
Glycoside hydrolase substrate recognition studies
Activity difference between analogs
Structural determinant interpretation
Chromogenic biosensor integration research
Chromophore release and solubility
Optical readout reliability

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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